molecular formula C23H46 B14392577 1,2-Dinonylcyclopentane CAS No. 90052-35-0

1,2-Dinonylcyclopentane

Cat. No.: B14392577
CAS No.: 90052-35-0
M. Wt: 322.6 g/mol
InChI Key: CTPCQOPSDXWLML-UHFFFAOYSA-N
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Description

1,2-Dinonylcyclopentane is a cyclopentane derivative substituted with two nonyl groups at the 1 and 2 positions. Its molecular formula is $ C{23}H{44} $, and it is classified as a branched aliphatic hydrocarbon. This compound is typically studied for its physicochemical properties, such as viscosity, thermal stability, and solubility, which make it relevant in lubricant formulations, polymer processing, or specialty solvents.

Properties

CAS No.

90052-35-0

Molecular Formula

C23H46

Molecular Weight

322.6 g/mol

IUPAC Name

1,2-di(nonyl)cyclopentane

InChI

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-18-22-20-17-21-23(22)19-16-14-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3

InChI Key

CTPCQOPSDXWLML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCCC1CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dinonylcyclopentane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with nonyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of 1,2-dinonylcyclopentane may involve catalytic hydrogenation of cyclopentadiene derivatives followed by alkylation with nonyl halides. This method ensures high yields and purity of the final product. The use of transition metal catalysts, such as palladium or nickel, can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dinonylcyclopentane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2)

Major Products Formed

Scientific Research Applications

1,2-Dinonylcyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dinonylcyclopentane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the behavior of lipid membranes and other hydrophobic environments in biological systems. The compound’s nonyl groups provide additional hydrophobicity, enhancing its ability to interact with lipid bilayers and other hydrophobic surfaces .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, analogous cyclopentane derivatives are listed in the materials, allowing for indirect structural and functional comparisons:

Dimethylcyclopentane Derivatives

  • cis-1,3-Dimethylcyclopentane (CAS 2532-58-3): A smaller cyclopentane derivative with methyl substituents. Unlike 1,2-Dinonylcyclopentane, its lower molecular weight ($ C7H{14} $) and shorter alkyl chains result in significantly reduced viscosity and boiling point. Such compounds are often used as solvents or intermediates in organic synthesis .
  • Relevance to 1,2-Dinonylcyclopentane: The nonyl substituents in 1,2-Dinonylcyclopentane would confer higher hydrophobicity and thermal stability compared to methyl-substituted analogs.

1-Cyanocyclopentanecarboxylic Acid (CAS 540490-54-8)

  • This compound features a cyclopentane ring with polar functional groups (cyano and carboxylic acid). Its molecular weight ($ 139.15 \, \text{g/mol} $) is far lower than that of 1,2-Dinonylcyclopentane, and its reactivity is dominated by the electron-withdrawing cyano group and acidic proton .
  • Key Difference: 1,2-Dinonylcyclopentane lacks polar functional groups, making it chemically inert under standard conditions, whereas 1-Cyanocyclopentanecarboxylic Acid is reactive and likely used in pharmaceutical or polymer synthesis.

Dimethyldisulfide (CAS 624-92-0)

  • Its applications relate to its sulfidic properties (e.g., vulcanization, flavoring agents) .
  • Divergent Utility: Unlike sulfur-based compounds, 1,2-Dinonylcyclopentane’s utility would stem from its hydrocarbon backbone and alkyl chain effects.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
1,2-Dinonylcyclopentane $ C{23}H{44} $ 320.6 (estimated) Nonyl groups (1,2) Lubricants, polymers (hypothetical)
cis-1,3-Dimethylcyclopentane $ C7H{14} $ 98.19 Methyl groups (1,3) Solvents, intermediates
1-Cyanocyclopentanecarboxylic Acid $ C7H9NO_2 $ 139.15 Cyano, carboxylic acid Pharmaceuticals, polymers
Dimethyldisulfide $ C2H6S_2 $ 94.20 Sulfur-sulfur bond Vulcanization, flavoring

Research Findings and Limitations

  • Gaps in Evidence: The provided materials lack explicit data on 1,2-Dinonylcyclopentane, necessitating reliance on structural analogs for comparison.
  • Functional Insights: Long-chain alkyl groups in 1,2-Dinonylcyclopentane likely enhance lubricity and oxidative stability compared to smaller cyclopentane derivatives. However, its lack of polar groups limits compatibility with hydrophilic systems .

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